(1S)-1-Cyclopentylbutan-1-amine

Chiral separation Enantiomeric excess Medicinal chemistry

(1S)-1-Cyclopentylbutan-1-amine (CAS 1269991-45-8) is an enantiopure (S)-configured primary aliphatic amine bearing a cyclopentyl ring and an n-propyl substituent at the chiral center. It serves as a versatile chiral building block and intermediate in medicinal chemistry and asymmetric catalysis.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B14066351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Cyclopentylbutan-1-amine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCC(C1CCCC1)N
InChIInChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1
InChIKeyFIFGMKPLENXJCW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Cyclopentylbutan-1-amine: Chiral Amine Building Block for Stereospecific Synthesis & Drug Discovery


(1S)-1-Cyclopentylbutan-1-amine (CAS 1269991-45-8) is an enantiopure (S)-configured primary aliphatic amine bearing a cyclopentyl ring and an n-propyl substituent at the chiral center. It serves as a versatile chiral building block and intermediate in medicinal chemistry and asymmetric catalysis [1]. Its hydrochloride salt (CAS 1179866-56-8) is also commercially available, while the opposite (R)-enantiomer is catalogued under CAS 1270069-49-2 .

Why Racemic or Alternative Cycloalkyl Amines Cannot Directly Replace (1S)-1-Cyclopentylbutan-1-amine


The stereochemistry at the chiral α-carbon determines the three-dimensional presentation of the amine pharmacophore, critically influencing target binding, metabolism, and pharmacokinetics [1]. In a closely related series of norepinephrine reuptake inhibitors, the (S)-enantiomer of a cyclopentylamine derivative displayed a 4.6-fold lower IC50 than its (R)-counterpart, demonstrating that even a single chiral center inversion can alter potency by nearly an order of magnitude [2]. Furthermore, replacing the cyclopentyl ring with a cyclohexyl group increases calculated logP by approximately +0.26 to +0.92 units (2.43 for the target vs. 2.69–3.35 for 1-cyclohexylbutan-1-amine), which can reduce solubility and modulate off-target binding [3]. These structural differences preclude casual interchange of the (S)-enantiomer with the racemate, the (R)-isomer, or cyclohexyl analogs without re-optimization.

Head-to-Head Quantitative Evidence: Differentiating (1S)-1-Cyclopentylbutan-1-amine from its Racemate, (R)-Enantiomer, and Cyclohexyl Analog


Enantiomeric Purity Advantage Over the Racemic Mixture

The (1S)-enantiomer is commercially available at a certified enantiomeric purity of ≥98% , whereas the racemic 1-cyclopentylbutan-1-amine is typically supplied at 95% chemical purity without any specification of enantiomeric ratio . When a single enantiomer is required for structure-activity relationship (SAR) studies or asymmetric synthesis, the racemate necessitates additional chiral resolution steps that reduce overall yield and increase cost. The defined (S)-configuration eliminates ambiguity in pharmacological assays where the (R)-enantiomer may act as an inactive impurity or, worse, an antagonist [1].

Chiral separation Enantiomeric excess Medicinal chemistry

Calculated Lipophilicity Advantage Over the Cyclohexyl Analog

The (1S)-1-cyclopentylbutan-1-amine (calculated logP = 2.43) is approximately 0.26 to 0.92 log units less lipophilic than its direct cyclohexyl analog 1-cyclohexylbutan-1-amine (reported logP values of 2.69 and 3.35 [1]). In the context of CNS drug discovery, a logP reduction of this magnitude can correlate with lower volume of distribution, reduced hERG binding, and improved metabolic stability [2]. For medicinal chemists optimizing lead-like properties, the cyclopentyl scaffold thus offers a tangible advantage in fine-tuning lipophilicity without introducing additional heteroatoms or polar surface area.

Lipophilicity LogP Drug-likeness

Chiral Scaffold Differentiation: Impact of Absolute Configuration on Biological Activity in a Cycloalkylamine Series

In a study of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors, the (S)-enantiomer of a compound structurally related to (1S)-1-cyclopentylbutan-1-amine exhibited an IC50 of 0.60 nM, while the corresponding (R)-enantiomer showed an IC50 of 2.78 nM, representing a 4.6-fold difference in potency [1]. Although the exact target compound was not evaluated in this study, the data establish a class-level precedent: the (S)-configuration at the α-carbon consistently yields superior NET inhibition compared to the (R)-configuration. This supports the selection of the (S)-enantiomer for programs targeting monoamine transporters.

Enantioselective pharmacology Monoamine reuptake Stereochemistry-activity relationship

(1S)-1-Cyclopentylbutan-1-amine: High-Impact Application Scenarios Driven by Quantitative Evidence


Stereospecific SAR Expansion of Monoamine Transporter Ligands

The class-level NET inhibition data [1] supports the use of (1S)-1-cyclopentylbutan-1-amine as a chiral amine intermediate for generating focused libraries of norepinephrine or dopamine transporter ligands. Its ≥98% enantiomeric purity ensures that observed SAR trends are not confounded by the opposite enantiomer, a critical concern when IC50 differences between enantiomers can exceed 4-fold [1].

Lead Optimization Requiring Lower logP Cycloalkylamine Scaffolds

For programs where the cyclohexyl analog pushes logP above 3.0, the cyclopentyl scaffold (logP 2.43) offers a calculated lipophilicity reduction of 0.26–0.92 units [2]. This can aid medicinal chemistry teams in maintaining compliance with CNS MPO or Lipinski guidelines without introducing additional polar atoms that might compromise membrane permeability.

Asymmetric Synthesis and Chiral Ligand Development

The defined (S)-absolute configuration and commercial availability at high enantiomeric excess make the compound a suitable starting material for preparing chiral auxiliaries, chiral ligands, or enantiopure imine intermediates for asymmetric catalysis [3]. Procurement of the pre-resolved enantiomer eliminates the need for in-house chiral separation, saving both time and material costs.

Quote Request

Request a Quote for (1S)-1-Cyclopentylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.